molecular formula C18H16FN3O4S B2895313 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-81-7

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2895313
CAS RN: 851948-81-7
M. Wt: 389.4
InChI Key: JLVKGVZJGRGMJJ-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are of great interest in the field of organic chemistry due to their potential for pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]pyridazine ring, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridazine (a six-membered ring with four carbon atoms and two nitrogen atoms). The compound also contains functional groups such as a fluorophenyl group, a propanoylamino group, and an ethyl ester group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group (-NH2) in the propanoylamino moiety could potentially participate in reactions such as acylation or alkylation. The ester group (-COOEt) could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of thieno[3,4-d]pyridazine have shown promising inhibitory activity against Gram-positive bacteria, Gram-negative bacteria, and fungi . The presence of the sulfonamide group in these compounds is particularly noteworthy, as sulfonamides are a well-known class of antimicrobials.

Antituberculosis Potential

Thieno[3,4-d]pyridazine derivatives have also been reported to exhibit antituberculosis activity. This is significant given the need for new treatments against resistant strains of tuberculosis .

Antifungal Properties

The antifungal properties of this class of compounds are of interest, especially for the development of new treatments for fungal infections that are resistant to current medications .

Anticancer Research

Compounds with the thieno[3,4-d]pyridazine moiety have been explored for their anticancer properties. This research is crucial in the ongoing search for more effective and targeted cancer therapies .

Agricultural Applications

Some thieno[3,4-d]pyridazine derivatives have been used as herbicides and plant growth regulators. These applications are important for enhancing crop protection and productivity .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a candidate for further drug development. Its inhibitory activity against CYP1A2, an enzyme involved in drug metabolism, is also notable .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-3-13(23)20-16-14-12(9-27-16)15(18(25)26-4-2)21-22(17(14)24)11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVKGVZJGRGMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

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